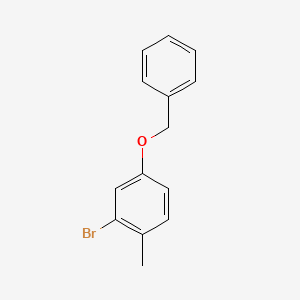

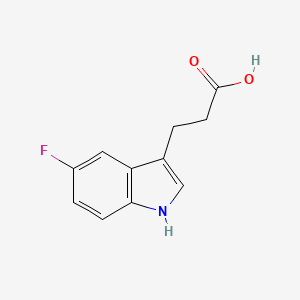

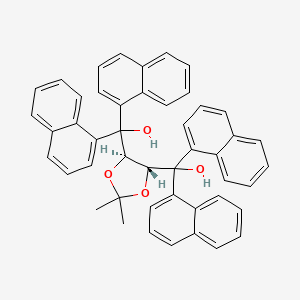

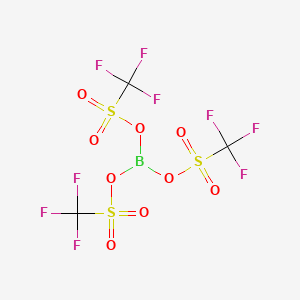

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol), hereafter referred to as DNDM, is a synthetic compound with a wide range of potential applications in a variety of scientific fields. DNDM is a chiral molecule, meaning that it can exist in two different forms, or enantiomers, that are mirror images of each other. DNDM has been used in a variety of research applications due to its unique properties and its ability to interact with a variety of other molecules.

Applications De Recherche Scientifique

Synthesis and Crystal Structure

A study focused on the synthesis and crystallization of a related compound, highlighting its potential for structural analysis within organic chemistry. This compound exhibits two intramolecular hydrogen bonds and forms a network along the axis b in its crystal structure, showcasing its significance in understanding molecular interactions and configurations (Li, Wang, & Chen, 2001).

Catalytic Enantioselective Halogenation

Research into the use of this compound and its derivatives in catalysis demonstrates its effectiveness in enantioselective halogenation. Specifically, it has been used as a catalyst for the electrophilic enantioselective chlorination and bromination of β-keto esters, providing a method for achieving high enantioselectivity in the synthesis of halogenated organic compounds (Hintermann & Togni, 2000).

Catalytic Asymmetric Chlorination

Another study expanded on the catalytic capabilities of derivatives of the target compound, using (dichloroiodo)toluene as a chlorinating agent in the asymmetric chlorination of β-keto esters. This work further underscores the compound’s utility in facilitating reactions that require high precision in stereochemical outcomes (Ibrahim, Kleinbeck, & Togni, 2004).

Ligand Design for Asymmetric Catalysis

The compound has also found application in the design of new ligands for asymmetric catalysis, particularly in palladium-catalyzed enantioselective alkylations. It demonstrates the compound’s versatility in organic synthesis, especially in the development of chiral molecules with high enantioselectivity (Gavrilov et al., 2017).

Applications in Organometallic Chemistry

Finally, the compound’s derivatives have been synthesized and applied in asymmetric organometallic catalysis, illustrating its role in enhancing the efficiency and selectivity of metal-catalyzed reactions. Such applications are pivotal in the synthesis of complex organic molecules with specific stereochemical configurations (Bayardon et al., 2004).

Propriétés

IUPAC Name |

[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(49,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZVNZRNIOJACO-NDOUMJCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)